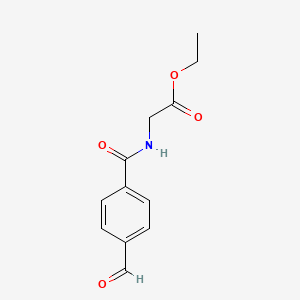

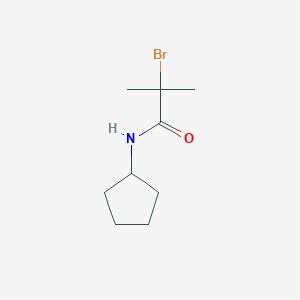

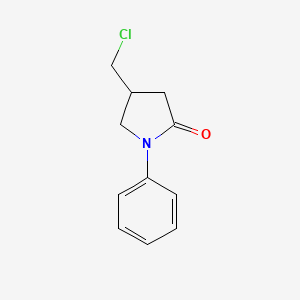

O-(piperidin-3-yl)hydroxylamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of 3-Aminopiperidine dihydrochloride, a related compound, is 173.08 g/mol .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

A novel protocol was developed for synthesizing oxocine derivatives, which are scarce, through the addition of amine-based nucleophiles like hydroxylamine hydrochloride to chromonylidene benzothiazol-2-ylacetonitrile under metal-free conditions. This synthesis process, which includes the use of hydroxylamine hydrochloride, shows moderate to good yields and indicates optimistic activities for oxocinols in treating cancer, influenza A, and microbial infections. Additionally, the oxocine derivatives exhibit potential application in dye-sensitized solar cells (DSSCs) due to favorable thermodynamic parameters revealed by DFT studies (Abozeid et al., 2019).

Chemical Synthesis Methodologies

A study presented a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry, via the catalytic hydrogenation of pyrrolylpyridine. This method is a simpler alternative to the previously complex, six-stage process starting from 3-hydroxypiperidine, showcasing the utility of hydroxylamine derivatives in synthesizing complex molecules (Smaliy et al., 2011).

Antioxidant Properties and Applications

MitoTEMPOL, a mitochondria-targeted derivative of TEMPOL (a piperidine nitroxide), and its hydroxylamine, MitoTEMPOL-H, were studied for their antioxidant efficacy. The research found that the hydroxylamine form was more effective at preventing lipid peroxidation than MitoTEMPOL itself and could decrease oxidative damage to mitochondrial DNA. This highlights the potential of hydroxylamine derivatives in developing targeted antioxidants for mitochondrial protection (Trnka et al., 2008).

Novel Compound Synthesis and Antimicrobial Activities

A study focused on synthesizing and characterizing (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showcasing its moderate antimicrobial activities against various pathogens. This compound was synthesized using a two-step reaction starting from chalcone, highlighting the role of hydroxylamine derivatives in creating compounds with potential therapeutic applications (Ovonramwen et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals and toxic if swallowed . It is harmful in contact with skin and causes skin irritation and serious eye damage . It may cause an allergic skin reaction and is suspected of causing cancer . It may also cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the potential applications of “O-(piperidin-3-yl)hydroxylamine hydrochloride” in various fields, especially in drug discovery.

Propriétés

IUPAC Name |

O-piperidin-3-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-8-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVABFYUDFKQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)

![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)

![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)

![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)

![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)